4-amino-N-hexylbenzenesulfonamide hydrochloride

Descripción general

Descripción

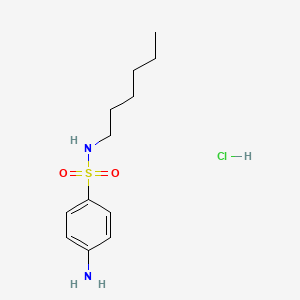

4-amino-N-hexylbenzenesulfonamide hydrochloride is a chemical compound with the molecular formula C12H21ClN2O2S. It is a derivative of benzenesulfonamide, characterized by the presence of an amino group and a hexyl chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-hexylbenzenesulfonamide hydrochloride typically involves the reaction of 4-aminobenzenesulfonamide with hexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger quantities of reactants. The process involves continuous monitoring of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Industrial production may also involve the use of automated systems for mixing, heating, and purification .

Análisis De Reacciones Químicas

Types of Reactions

4-amino-N-hexylbenzenesulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products Formed

Oxidation: Nitro derivatives of benzenesulfonamide.

Reduction: Corresponding amines.

Substitution: Various substituted benzenesulfonamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

4-Amino-N-hexylbenzenesulfonamide hydrochloride is primarily studied for its potential as a therapeutic agent. It exhibits properties that may be beneficial in the treatment of various conditions:

- Antimicrobial Activity :

- Anti-inflammatory Properties :

- Cancer Research :

Biochemical Applications

In biochemical research, this compound serves as a valuable tool:

- Proteomics :

- Enzyme Inhibition Studies :

Table 1: Summary of Research Findings on this compound

Mecanismo De Acción

The mechanism of action of 4-amino-N-hexylbenzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

- 4-amino-N-benzylbenzenesulfonamide

- 4-amino-N-decylbenzenesulfonamide

- 4-amino-N-dodecylbenzenesulfonamide

- 4-amino-N-octylbenzenesulfonamide

Uniqueness

4-amino-N-hexylbenzenesulfonamide hydrochloride is unique due to its specific hexyl chain length, which can influence its solubility, reactivity, and biological activity. Compared to its analogs with shorter or longer alkyl chains, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool for studying structure-activity relationships in drug development .

Actividad Biológica

4-Amino-N-hexylbenzenesulfonamide hydrochloride, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in cardiovascular and immunological contexts. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by a benzene sulfonamide structure, which is known to exhibit diverse biological activities. The presence of the amino group and the hexyl chain contributes to its pharmacological properties.

Cardiovascular Effects

Recent studies have indicated that sulfonamide derivatives can influence cardiovascular function. For instance, research utilizing an isolated rat heart model demonstrated that certain benzenesulfonamides affect perfusion pressure and coronary resistance. Specifically, this compound showed potential in modulating coronary resistance through interactions with calcium channels, which are critical in regulating blood pressure .

Table 1: Effects of 4-amino-N-hexylbenzenesulfonamide on Coronary Resistance

| Compound | Perfusion Pressure Change | Coronary Resistance Change |

|---|---|---|

| 4-amino-N-hexylbenzenesulfonamide | Decreased | Decreased |

| Control | Baseline | Baseline |

This table summarizes the observed effects of the compound compared to control conditions, highlighting its ability to decrease both perfusion pressure and coronary resistance.

Immunological Activity

The immunomodulatory properties of this compound have also been explored. In vitro studies indicate that this compound may exhibit low toxicity while inhibiting the proliferation of lymphocytes stimulated by phytohemagglutinin A. This suggests a potential role in managing autoimmune disorders or inflammatory responses .

Table 2: Immunomodulatory Effects of 4-amino-N-hexylbenzenesulfonamide

| Assay | Result |

|---|---|

| Lymphocyte Proliferation (PHA) | Inhibited |

| TNF-α Production | Moderate Suppression |

Pharmacokinetics

Understanding the pharmacokinetic profile of 4-amino-N-hexylbenzenesulfonamide is crucial for evaluating its therapeutic potential. Theoretical assessments using software like SwissADME have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These evaluations suggest favorable permeability characteristics across various cell lines .

Table 3: Theoretical Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Permeability | High |

| Bioavailability | Moderate |

| Metabolic Stability | Favorable |

Case Studies

Case studies involving patients treated with sulfonamide derivatives have illustrated their clinical relevance. For instance, a case study reported significant improvements in patients with hypertension following treatment with compounds structurally related to 4-amino-N-hexylbenzenesulfonamide. These findings emphasize the need for further clinical investigations to establish efficacy and safety profiles.

Propiedades

IUPAC Name |

4-amino-N-hexylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S.ClH/c1-2-3-4-5-10-14-17(15,16)12-8-6-11(13)7-9-12;/h6-9,14H,2-5,10,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMDEJFWLNIHRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.